

An In-depth Technical Guide to the Synthetic HPV E7 (49-57) Peptide

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Compound of Interest

Compound Name:	Human Papillomavirus (HPV) E7 protein (49-57)
Cat. No.:	B10861802

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Introduction

High-risk Human Papillomavirus (HPV) infection is the primary etiological agent for virtually all cases of cervical carcinoma and a significant fraction of other anogenital and oropharyngeal cancers.^[1] The oncogenic potential of these viruses is driven largely by two viral oncoproteins, E6 and E7, which are consistently expressed in tumors and are essential for both the induction and maintenance of the malignant phenotype.^{[1][2]} The E7 oncoprotein disrupts cell cycle control, primarily by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), which pushes the cell into an uncontrolled proliferative state.^{[3][4]}

This constant expression of a non-self protein makes E7 an ideal target for cancer immunotherapy. Within the E7 protein of the common HPV16 serotype, the 9-amino acid sequence at positions 49-57, RAHYNIVTF, has been identified as a critical immunodominant epitope.^{[5][6]} This synthetic peptide is a cornerstone tool for researchers in immunology, vaccine development, and cancer therapy. This guide provides an in-depth overview of its core physicochemical and immunological properties, alongside validated protocols for its application.

Part 1: Core Physicochemical Properties

The synthetic HPV E7 (49-57) peptide is typically produced by solid-phase synthesis and purified via High-Performance Liquid Chromatography (HPLC) to ensure high purity (often ≥95%) for immunological applications.^{[5][7]} It is delivered as a lyophilized powder, which requires careful reconstitution.^{[8][9]} The presence of trifluoroacetic acid (TFA) as a counterion from the HPLC process is common and can affect the net weight and solubility of the peptide.^[8]

The fundamental properties of the peptide are crucial for its handling, storage, and experimental use. Understanding these characteristics ensures reproducibility and accuracy in sensitive biological assays.

Table 1: Physicochemical Data for Synthetic HPV E7 (49-57) Peptide

Property	Value	Source
Sequence (3-Letter)	Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe	[8]
Sequence (1-Letter)	RAHYNIVTF	[10] [11]
Molecular Formula	C ₅₂ H ₇₇ N ₁₅ O ₁₃	[8]
Molecular Weight	~1120.27 g/mol	[8] [10] [11]
Theoretical Isoelectric Point (pI)	9.84	[8]
Purity (Typical)	≥95% (via HPLC)	[7] [9]
Form	Lyophilized Powder	[8] [9]
Storage Conditions	Store at -20°C or below	[8] [12]

Part 2: Immunological Profile and Mechanism of Action

The significance of the HPV E7 (49-57) peptide lies in its function as a potent cytotoxic T-lymphocyte (CTL) epitope.^[12] It is recognized by the immune system in the context of a

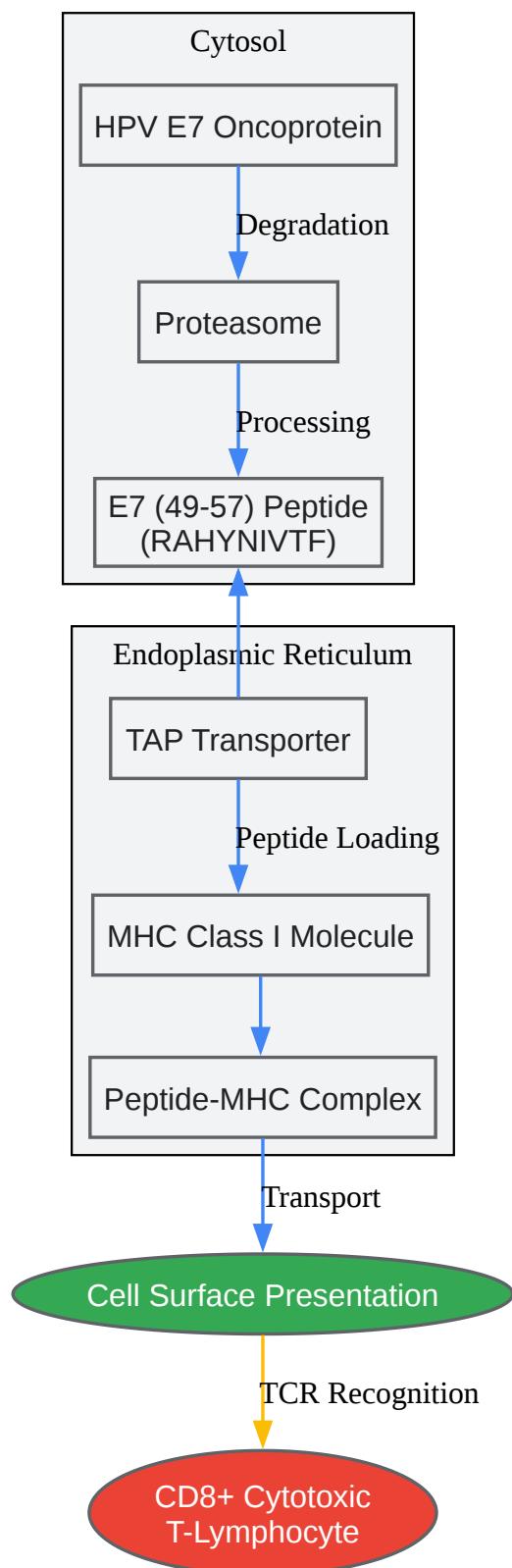
specific Major Histocompatibility Complex (MHC) class I molecule, triggering a targeted anti-tumor response.

MHC Class I Restriction and T-Cell Recognition

The RAHYNIVTF peptide is a well-characterized H-2Db-restricted epitope in murine models and also shows high-affinity binding to the human MHC Class I molecule HLA-A*02:01.[9][13][14] This binding is the foundational step for initiating a CD8+ T-cell response. In an HPV-infected cancer cell, the full-length E7 protein is processed by the cell's antigen presentation machinery. The resulting E7 (49-57) fragment is loaded onto an MHC class I molecule and presented on the cell surface. This peptide-MHC complex acts as a beacon, recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes. This recognition, along with co-stimulation, activates the T-cell to proliferate and eliminate the cancer cell displaying the epitope.[6][15]

The Antigen Presentation Pathway

The journey of the E7 (49-57) epitope from a full-length oncoprotein to a surface-presented target is a tightly regulated cellular process. Understanding this pathway is critical for appreciating how immunotherapies leverage this mechanism.





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